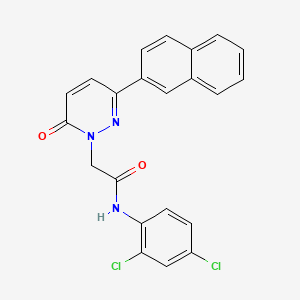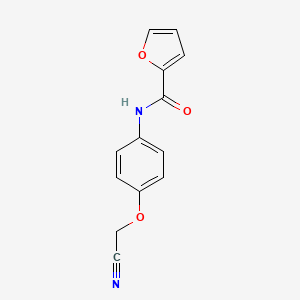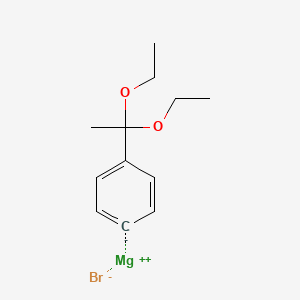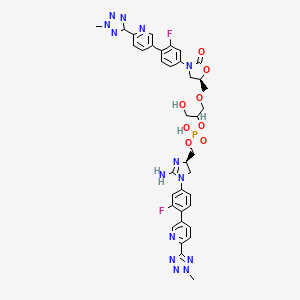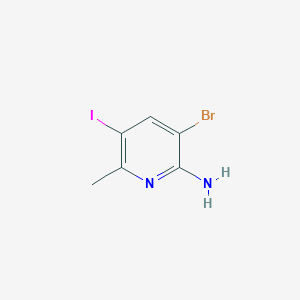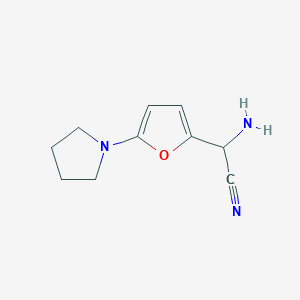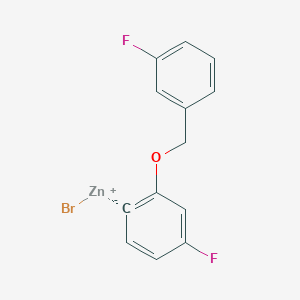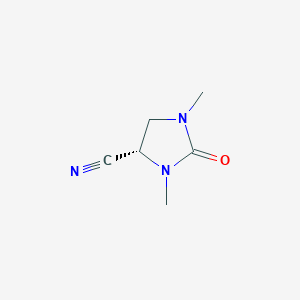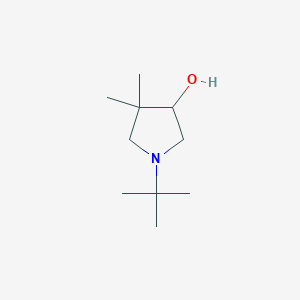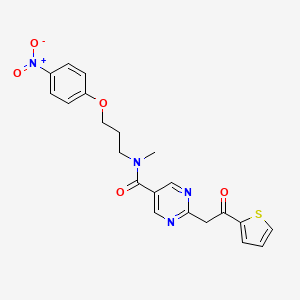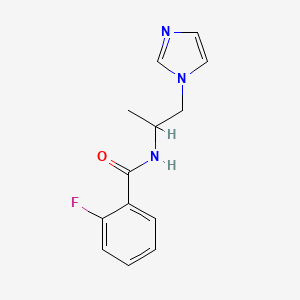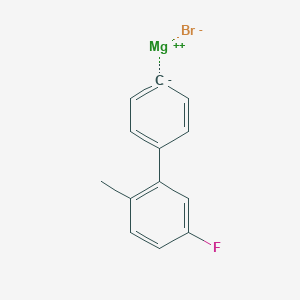
magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of the 4-fluoro-1-methyl-2-phenylbenzene moiety introduces unique reactivity patterns, making this compound valuable in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide typically involves the reaction of 4-fluoro-1-methyl-2-phenylbromobenzene with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium. The general reaction can be represented as:
4-fluoro-1-methyl-2-phenylbromobenzene+Mg→this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure complete conversion of the starting materials. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether solvents.
Substitution Reactions: Often carried out in the presence of a catalyst such as palladium.
Coupling Reactions: Require a base like potassium carbonate and a palladium catalyst.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Aplicaciones Científicas De Investigación
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules.
Medicine: For the development of pharmaceutical intermediates.
Industry: In the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide involves the formation of a highly reactive magnesium-carbon bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reactivity is influenced by the electronic effects of the 4-fluoro-1-methyl-2-phenylbenzene moiety, which can stabilize or destabilize the intermediate species formed during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;4-fluoro-1-methylbenzene;bromide
- Magnesium;4-fluoro-2-phenylbenzene;bromide
- Magnesium;4-methyl-2-phenylbenzene;bromide
Uniqueness
Magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide is unique due to the presence of both a fluorine and a methyl group on the phenyl ring. This combination provides distinct electronic and steric properties, making it more reactive in certain transformations compared to its analogs.
Propiedades
Fórmula molecular |
C13H10BrFMg |
|---|---|
Peso molecular |
289.43 g/mol |
Nombre IUPAC |
magnesium;4-fluoro-1-methyl-2-phenylbenzene;bromide |
InChI |
InChI=1S/C13H10F.BrH.Mg/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
MMCPMWPJKMLIRD-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1)F)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


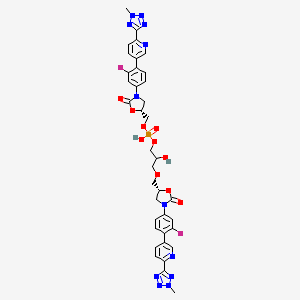
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
